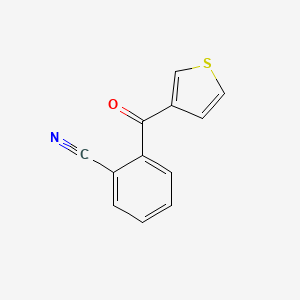

3-(2-Cyanobenzoyl)thiophene

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry in Scholarly Research

The story of thiophene chemistry began with a serendipitous discovery in 1882 by Viktor Meyer. semanticscholar.org He found that crude benzene (B151609), when mixed with isatin (B1672199) and sulfuric acid, produced a blue dye called indophenin, a reaction then believed to be characteristic of benzene itself. semanticscholar.orgnih.gov However, Meyer's meticulous work revealed that purified benzene did not yield this color, leading him to isolate the true reactant: a sulfur-containing heterocycle he named "thiophene." semanticscholar.orgnih.gov This discovery was pivotal, as it demonstrated that a heteroatom-containing ring could exhibit aromatic properties similar to benzene, thus broadening the understanding of aromaticity and opening up the vast field of heterocyclic chemistry. semanticscholar.orggoogle.com

In the decades that followed, research into thiophene and its derivatives expanded rapidly. nih.gov Synthetic methodologies were developed, such as the Paal-Knorr thiophene synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, and the Gewald reaction, a versatile method for preparing 2-aminothiophenes. semanticscholar.orgpharmaguideline.com These methods enabled chemists to create a wide variety of substituted thiophenes, which have since found applications in numerous areas, including pharmaceuticals and materials science. nih.govvulcanchem.comsemanticscholar.org Thiophene derivatives are now integral to the development of drugs, agrochemicals, and advanced materials like conductive polymers. nih.govmdpi.com

Strategic Importance of Benzoyl and Cyano Functional Groups in Modern Organic Synthesis and Medicinal Chemistry

The benzoyl and cyano functional groups attached to the thiophene ring in 3-(2-Cyanobenzoyl)thiophene are of significant strategic importance in modern chemistry.

The benzoyl group , a carbonyl group attached to a phenyl ring, is a common feature in many biologically active molecules and serves several purposes in organic synthesis. It can act as a protecting group for alcohols and amines, being stable under various reaction conditions and removable when needed. researchgate.netebi.ac.uk More importantly, the ketone linkage provides a rigid scaffold and a key point for molecular interactions, often seen in pharmacophores that bind to biological targets. unife.it The presence of a benzoyl group can influence the electronic properties and conformation of a molecule, which is crucial for its biological activity.

The cyano group (-C≡N), or nitrile, is a versatile functional group in organic synthesis. bohrium.com Its strong electron-withdrawing nature can significantly alter the reactivity of the molecule. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthetic handle for creating diverse molecular libraries. kuleuven.be In medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and can be involved in crucial interactions with biological targets. mdpi.com Its inclusion in a drug candidate can enhance binding affinity and modulate pharmacokinetic properties.

Rationale for Focused Academic Investigation on this compound

The specific structure of this compound presents a compelling case for focused academic investigation. The synthesis of thiophenes with substituents at the 3-position via electrophilic substitution reactions like Friedel-Crafts acylation is often challenging. stackexchange.com Thiophene is more reactive than benzene, and electrophilic attack preferentially occurs at the 2- and 5-positions due to the greater stabilization of the reaction intermediate. pharmaguideline.comstackexchange.com Therefore, the synthesis of a 3-acylthiophene requires specific strategies, potentially involving directed metalation or the use of pre-functionalized thiophene precursors. The successful synthesis of this isomer is in itself a noteworthy chemical achievement.

Furthermore, the juxtaposition of the benzoyl and cyano groups on this scaffold creates a molecule with a unique electronic and steric profile. It can be viewed as a potential building block for more complex, biologically active molecules. For instance, related structures, such as 2-amino-3-aroylthiophenes, have been identified as allosteric enhancers of adenosine (B11128) receptors, highlighting the potential of this class of compounds in drug discovery. nih.govebi.ac.uk The cyano group in the ortho position of the benzoyl ring introduces a specific steric constraint and electronic influence that could lead to novel biological activities or material properties.

Current State of Research and Unexplored Avenues for this compound in Advanced Applications

Currently, dedicated research focusing specifically on the synthesis, properties, and applications of this compound is limited in publicly accessible literature. The compound is commercially available, suggesting its use as a building block or intermediate in proprietary research and development. rsc.orgderpharmachemica.com A plausible synthetic route is the Friedel-Crafts acylation of thiophene with 2-cyanobenzoyl chloride, likely requiring specific catalysts like zinc chloride to overcome the regioselectivity challenge. vulcanchem.comgoogle.com

The lack of extensive published research points to numerous unexplored avenues for this compound:

Medicinal Chemistry: Systematic investigation of its biological activity is a significant opportunity. Given the activity of related thiophene ketones, it could be screened against a variety of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory or cell proliferation pathways. The cyano group could be a key interaction point or a precursor for creating a library of derivatives.

Materials Science: Thiophene-based molecules are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. semanticscholar.org The specific electronic properties conferred by the cyanobenzoyl substituent could be harnessed to create novel semiconducting or luminescent materials.

Synthetic Methodology: The development and optimization of synthetic routes to this compound and related 3-substituted thiophenes remain a valuable area of research, contributing to the broader toolkit of organic chemists.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 909421-73-4 |

| Molecular Formula | C₁₂H₇NOS |

| Molecular Weight | 213.26 g/mol |

| IUPAC Name | 2-(Thiophene-3-carbonyl)benzonitrile |

| Purity | Typically ≥97% |

Data sourced from publicly available chemical supplier information. rsc.org

Table 2: Common Synthetic Routes to Substituted Thiophenes

| Reaction Name | Description | Key Reactants |

| Paal-Knorr Synthesis | Cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.com | 1,4-dicarbonyl compound, Phosphorus pentasulfide or Lawesson's reagent. |

| Gewald Reaction | Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. semanticscholar.org | Ketone/aldehyde, α-cyanoester, elemental sulfur, base. |

| Friedel-Crafts Acylation | Electrophilic acylation of the thiophene ring. Typically favors the 2-position. stackexchange.com | Thiophene, acyl halide/anhydride (B1165640), Lewis acid (e.g., AlCl₃, SnCl₄). |

| Hinsberg Thiophene Synthesis | Reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. | 1,2-dicarbonyl compound, diethyl thiodiglycolate. |

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophene-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUZHDFRHFERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641827 | |

| Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-73-4 | |

| Record name | 2-(3-Thienylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Reactivity Studies of 3 2 Cyanobenzoyl Thiophene

Exploration of Electron Transfer and Redox Chemistry of the Thiophene (B33073) and Benzoyl Moieties

The redox chemistry of 3-(2-Cyanobenzoyl)thiophene is characterized by the distinct functionalities of the thiophene ring and the cyanobenzoyl group. The sulfur atom in the thiophene ring is susceptible to oxidation, while the carbonyl and cyano groups of the cyanobenzoyl moiety are prone to reduction.

Oxidation Reactions of the Thiophene Ring System (e.g., to sulfoxides, sulfones)

The thiophene ring in this compound can undergo oxidation at the sulfur atom to form the corresponding thiophene-S-oxide (sulfoxide) and thiophene-S,S-dioxide (sulfone). These oxidations can be achieved using various oxidizing agents. The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents and methods are available for this purpose. However, many of these methods can lead to over-oxidation to the corresponding sulfones. pearson.com

A "green" and highly selective method for the oxidation of organic sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions. pearson.com This method is known for its simplicity and high yields. pearson.com For the complete oxidation of sulfides to sulfones, stronger oxidizing conditions or catalysts are typically required. For instance, some molybdenum complexes have been shown to catalyze the selective oxidation of sulfides to either sulfoxides or sulfones using hydrogen peroxide. wisc.edu Photochemical methods for the aerobic oxidation of sulfides to sulfoxides have also been developed, highlighting the role of wavelength in controlling the reaction. nih.gov

A review of the oxidation of thiophenes to thiophene 1-oxides and thiophene 1,1-dioxides highlights the synthetic utility of these oxidized products. asianpubs.org Metabolic studies on substituted thiophenes have also shown that S-oxidation is a key metabolic pathway, leading to the formation of thiophene sulfoxides. nih.gov

| Oxidation Product | General Reagents | Key Considerations |

| Thiophene-S-oxide (Sulfoxide) | Hydrogen peroxide/acetic acid pearson.com | Selective oxidation, mild conditions. |

| Thiophene-S,S-dioxide (Sulfone) | Stronger oxidizing agents, specific catalysts wisc.edu | Over-oxidation from sulfoxide (B87167) is possible. |

Reduction Pathways of the Cyanobenzoyl Group (e.g., to amine, alcohol)

The cyanobenzoyl group in this compound possesses two reducible functionalities: the cyano group (C≡N) and the carbonyl group (C=O). The reduction of these groups can lead to a variety of products, including amines and alcohols.

The reduction of an aryl ketone to an alkyl group can be achieved through catalytic hydrogenation over a palladium catalyst. iust.ac.ir This method is particularly useful for the reduction of ketones adjacent to an aromatic ring. sid.irnih.gov The reduction of a cyano group to a primary amine is a common transformation in organic synthesis and can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A study on the direct reductive cyanation of a 2-pyrrolidinone (B116388) derivative using LiAlH₄/KCN highlights the complexity of such reductions, where stereoelectronic effects can play a significant role in the stereochemical outcome. acs.org While not directly analogous, this suggests that the reduction of this compound could also be influenced by the steric and electronic environment of the cyanobenzoyl group.

The reduction of aromatic rings themselves, such as the benzene (B151609) ring in the benzoyl group, typically requires harsh conditions, like high-pressure hydrogenation. sid.irufrn.br The Birch reduction offers an alternative method for the partial reduction of aromatic rings using alkali metals in liquid ammonia. ufrn.br

| Functional Group | Reduction Product | Common Reducing Agents |

| Carbonyl (C=O) | Alcohol (CH-OH) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Carbonyl (C=O) | Methylene (CH₂) | Catalytic hydrogenation (e.g., H₂/Pd) iust.ac.ir |

| Cyano (C≡N) | Primary Amine (CH₂-NH₂) | Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenation |

Electrophilic and Nucleophilic Substitution Dynamics on the Thiophene and Benzene Rings

The presence of both an electron-rich thiophene ring and an electron-deficient benzene ring in this compound makes it an interesting substrate for studying substitution reactions. The reactivity of each ring is significantly modulated by the substituents they carry.

Stereoelectronic Effects of the Cyano and Benzoyl Substituents

The benzoyl group at the 3-position of the thiophene ring is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. acs.orgfrontiersin.org Thiophenes are generally more susceptible to electrophilic attack than benzene, with substitution favoring the α-positions (2 and 5). pearson.comresearchgate.net However, the deactivating effect of the 3-benzoyl group would diminish this reactivity.

The cyano group on the benzoyl ring is also strongly electron-withdrawing. Its ortho position relative to the thiophene substituent suggests the possibility of significant stereoelectronic effects. For instance, studies on 2-O-(2-cyanobenzyl) groups in glycosylation reactions have shown that the cyano group can participate in the reaction through intramolecular interactions, influencing the stereoselectivity. uoanbar.edu.iq This suggests that the ortho-cyano group in this compound could influence the conformation of the molecule and the accessibility of reactive sites.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the cyanobenzoyl group would make the benzene ring more susceptible to attack, especially at positions activated by the cyano and carbonyl groups. Thiophene rings themselves can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. acs.orgsci-hub.seiisc.ac.inresearchgate.net

Reactivity Comparison with Analogous Thiophene and Benzene Systems

In general, five-membered heterocycles like thiophene are more reactive towards electrophiles than benzene. acs.orgresearchgate.net This is due to the ability of the heteroatom to stabilize the cationic intermediate formed during the substitution. researchgate.net The order of reactivity is generally pyrrole (B145914) > furan (B31954) > thiophene > benzene. acs.org

The presence of a deactivating substituent, such as the cyanobenzoyl group, diminishes the reactivity of the thiophene ring. Studies on the halogenation of deactivated thiophenes have shown that the reaction rates are significantly affected by the nature of the substituent.

Compared to benzophenone, this compound would be expected to exhibit different reactivity due to the presence of the thiophene ring. The thiophene ring is more electron-rich than a benzene ring and can influence the electronic properties of the adjacent carbonyl group. Theoretical studies on benzoylthiophenes have explored the differences in their excited state properties compared to benzophenone.

Photochemical Transformations and Mechanistic Elucidation

The photochemistry of benzoylthiophenes has been a subject of interest, particularly their ability to undergo photocycloaddition reactions. Upon irradiation, 2- and 3-benzoylthiophenes and their derivatives can react with olefins, such as isobutylene (B52900), to form oxetanes. These oxetanes are often thermally unstable and can decompose to yield other products.

A study on 3-(4-cyanobenzoyl)thiophene, a close analog of the title compound, revealed that it undergoes photocycloaddition with isobutylene in high yield. The reaction proceeds via the triplet excited state of the ketone. The triplet energy of 4,4'-dicyanobenzophenone (B135262) is lower than that of benzophenone, reflecting the strong electron-withdrawing nature of the cyano group.

Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism of photoreduction of 2-benzoylthiophene. researchgate.net These studies suggest the formation of a hydrogen-bonded exciplex, followed by concerted electron and proton transfer. researchgate.net Similar computational approaches have been used to investigate the photochemical hydrogen abstraction reactions of other benzoylthiophenes. acs.org These studies provide insights into the nature of the excited states and the reaction pathways involved.

| Photochemical Reaction | Reactant | Product | Key Findings |

| Photocycloaddition | 3-(4-Cyanobenzoyl)thiophene and isobutylene | Oxetane (B1205548) | High yield (approx. 90%) via triplet excited state. |

| Photoreduction | 2-Benzoylthiophene and phenol | C-C cross-coupling products | Proceeds via a hydrogen-bonded exciplex. researchgate.net |

Photocycloaddition Reactions Involving the Carbonyl Group

The irradiation of benzoylthiophenes in the presence of alkenes can lead to photocycloaddition at the carbonyl group, a process known as the Paterno-Büchi reaction. mdpi.com For 3-benzoylthiophene (B1295597) derivatives, the lowest energy excited state is typically the n,π* triplet associated with the carbonyl group. cdnsciencepub.com This excited state behaves like a diradical and can react with an alkene to form an oxetane, a four-membered ring containing an oxygen atom. cdnsciencepub.com

Studies on the closely related compound, 3-(4-cyanobenzoyl)thiophene, have demonstrated this reactivity. cdnsciencepub.com Upon irradiation in a benzene solution containing isobutylene, the ketone undergoes photocycloaddition to yield the corresponding oxetane in high yield. cdnsciencepub.com This reaction is characteristic of ketones where the n,π* triplet is the lowest-lying triplet state. cdnsciencepub.com

However, the oxetanes formed from these benzoylthiophene derivatives are often thermally unstable. cdnsciencepub.com They can subsequently decompose through fragmentation, typically by eliminating formaldehyde, to yield a 1-aryl-1-thienyl-substituted olefin. cdnsciencepub.com This two-step sequence—photocycloaddition followed by thermal fragmentation—is a key reaction pathway for these molecules. cdnsciencepub.com

Table 1: Photocycloaddition of 3-(4-Cyanobenzoyl)thiophene with Isobutylene

| Reactant | Reaction Conditions | Intermediate Product | Final Product | Yield (Oxetane) | Source |

|---|---|---|---|---|---|

| 3-(4-Cyanobenzoyl)thiophene and Isobutylene | Irradiation (quartz tube) at 10°C for 20 h in benzene | Oxetane derivative | 1-(4-Cyanophenyl)-1-(3-thienyl)-2-methylpropene | ~90% | cdnsciencepub.com |

While specific studies on the 2-cyano isomer were not found in the reviewed literature, the established reactivity of the 4-cyano isomer provides a strong predictive framework for the expected behavior of this compound. cdnsciencepub.com Competing reactions, such as cycloaddition involving the thiophene ring, have been observed in other acyl-thiophenes but appear to be less favored in this system. cdnsciencepub.comresearchgate.net

Photoreduction and Hydrogen Abstraction Processes

Photoreduction is another fundamental photochemical reaction of ketones, initiated by the abstraction of a hydrogen atom by the excited carbonyl oxygen from a suitable hydrogen donor. acs.org This process is most efficient for ketones like benzophenone, which have a low-lying n,π* triplet state and are readily photoreduced in solvents like isopropanol. acs.org

For 3-benzoylthiophene derivatives, the situation is more complex. cdnsciencepub.com While the lowest triplet is n,π* in character, which would suggest potential for hydrogen abstraction, the efficiency of this process appears to be significantly lower than that of benzophenone. cdnsciencepub.com Research on the photochemical reactivity of 3-benzoylthiophenes in hydrogen-donating solvents indicates that photoreduction is not a major pathway and is not synthetically useful for producing the corresponding alcohol. cdnsciencepub.com

Furthermore, studies on related alkylthiophene ketones have shown that they can be unreactive toward intramolecular hydrogen abstraction (the Norrish Type II reaction). cdnsciencepub.com Although further work is needed to fully define the reactivity of ketones like this compound towards hydrogen abstraction, it is evident that the reaction is much less efficient than photocycloaddition and significantly less facile than for carbocyclic aromatic ketones. cdnsciencepub.com This reduced reactivity is attributed to the electronic influence of the thiophene ring on the excited carbonyl state. cdnsciencepub.com

Thermal Stability and Degradation Pathways of this compound

Specific studies detailing the thermal stability and degradation pathways of this compound are not extensively available in the surveyed literature. However, the thermal properties can be inferred from the general characteristics of its constituent parts and data from related thiophene-containing compounds. Aromatic ketones are typically compounds with high thermal stability due to the energetic stability of the conjugated aromatic systems.

Thermogravimetric analysis (TGA) is a standard method used to assess thermal stability. This technique measures the change in mass of a sample as a function of increasing temperature. Studies on other thiophene derivatives, such as formazan (B1609692) complexes derived from thiophene-2-carboxaldehyde, show that these compounds can be stable at temperatures exceeding 300°C. echemcom.com The decomposition of these complexes occurs in distinct steps, often involving the loss of peripheral groups followed by the breakdown of the core heterocyclic structure. echemcom.com

For this compound, degradation would likely involve the cleavage of the bonds linking the phenyl, carbonyl, and thiophene groups at high temperatures. The presence of the thiophene ring in various polymers is known to contribute to good thermal stability. researchgate.netresearchgate.net

Table 2: Example of Thermal Decomposition Data for a Thiophene-Derived Metal Complex

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Associated Process | Source |

|---|---|---|---|---|---|

| [Co(L)Cl]Cl (where L is a formazan ligand from thiophene-2-carboxaldehyde) | Step 1 | 38-160 | 10.4 | Loss of hydrated water | echemcom.com |

| Step 2 | 160-310 | 11.2 | Loss of 2Cl | echemcom.com | |

| Step 3 | 310-600 | 66.8 | Decomposition of the ligand | echemcom.com |

Note: This table is presented as an example of how the thermal stability of thiophene-containing compounds is analyzed. The data does not correspond directly to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Cyanobenzoyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Cyanobenzoyl)thiophene provides information about the number of different types of protons and their neighboring environments. The aromatic protons of the thiophene (B33073) and benzonitrile (B105546) rings typically appear in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) of the thiophene protons (at positions 2, 4, and 5) and the benzoyl protons (at positions 3, 4, 5, and 6) allow for their unambiguous assignment. For instance, two-dimensional correlation spectroscopy (2D-COSY) experiments can establish proton-proton coupling networks within the individual rings.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Thiophene) | 7.0 - 8.0 | m |

| Aromatic CH (Benzonitrile) | 7.5 - 8.5 | m |

| Quaternary C (Thiophene) | 130 - 145 | s |

| Quaternary C (Benzonitrile) | 120 - 140 | s |

| Carbonyl C=O | 180 - 190 | s |

| Nitrile C≡N | 115 - 120 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₂H₇NOS), high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight, which is calculated to be 213.0248 g/mol . alfa-chemistry.com This accurate mass measurement is a critical step in confirming the elemental composition of the synthesized molecule. ias.ac.inresearchgate.net

Electron ionization (EI) is a common technique used in MS. Upon electron impact, the molecule can fragment in predictable ways, providing valuable structural information. The fragmentation pattern of this compound is influenced by the stability of the resulting fragments. Common fragmentation pathways for aroylthiophenes often involve cleavage at the carbonyl group (α-cleavage), leading to the formation of characteristic ions. researchgate.net For example, the loss of the thiophene ring or the cyanobenzoyl group can result in prominent peaks in the mass spectrum. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.netlcms.cz

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₇NOS |

| Calculated Monoisotopic Mass | 213.0248 u |

| Molecular Ion [M]⁺ | m/z 213 |

| Key Fragment Ion | m/z 129 ([C₇H₄N]⁺) |

| Key Fragment Ion | m/z 111 ([C₄H₃S-CO]⁺) |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that serve as a "vibrational fingerprint" of the molecule.

The most prominent and diagnostic peaks in the IR spectrum of this compound include:

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile functional group.

C=O Stretch: A strong, sharp absorption band typically appears in the range of 1630-1680 cm⁻¹ for the aryl ketone carbonyl group. tandfonline.com Conjugation with the aromatic rings can influence the exact position of this peak. vscht.cz

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings (thiophene and benzene) are typically observed above 3000 cm⁻¹. libretexts.org

C=C Stretch (Aromatic): Multiple bands in the region of 1400-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings. libretexts.org

C-S Stretch: The thiophene ring will also show characteristic vibrations, including C-S stretching, although these may be weaker and appear in the fingerprint region (below 1500 cm⁻¹).

The presence and specific wavenumbers of these absorption bands provide strong evidence for the key functional groups within the this compound structure. ias.ac.inmdpi.combohrium.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Ketone (C=O) | Stretching | 1630 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques for Material-Integrated Forms

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.org This technique is particularly valuable when this compound is integrated into materials such as thin films, polymers, or on surfaces of electrodes. researchgate.net

An XPS analysis of a material containing this compound would reveal the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the individual elemental regions provide detailed information about their chemical environments.

C 1s: The carbon 1s spectrum would be complex, showing multiple peaks corresponding to carbon in different chemical states: C-C/C-H in the aromatic rings, C-S in the thiophene ring, C-C=O of the ketone, and C-C≡N of the nitrile.

N 1s: The nitrogen 1s spectrum would show a peak corresponding to the nitrile group.

O 1s: The oxygen 1s spectrum would exhibit a peak characteristic of the carbonyl oxygen.

S 2p: The sulfur 2p spectrum would show a doublet (due to spin-orbit splitting) characteristic of the sulfur atom within the thiophene ring. researchgate.net

By analyzing the binding energies of these photoelectrons, one can confirm the presence and integrity of the this compound molecule on a surface and study its interactions with the substrate material. wikipedia.orgbeilstein-journals.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. mdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:

Molecular Geometry: The precise bond lengths and angles of the thiophene and benzonitrile rings, as well as the ketone linkage, can be determined.

Conformation: The dihedral angle between the plane of the thiophene ring and the plane of the benzoyl group is a critical conformational parameter. This angle is influenced by steric hindrance and electronic effects between the two ring systems.

Crystal Packing: The analysis of the crystal structure reveals how the molecules are arranged in the unit cell and identifies any intermolecular interactions, such as hydrogen bonds (if applicable), π-π stacking between the aromatic rings, or other non-covalent interactions that stabilize the crystal lattice. scispace.com

The data obtained from single-crystal X-ray diffraction provides the most complete and unambiguous structural information for this compound in its solid form. mdpi.combohrium.com

Computational Chemistry and Theoretical Investigations of 3 2 Cyanobenzoyl Thiophene

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic makeup of 3-(2-Cyanobenzoyl)thiophene. nih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties by solving the Schrödinger equation, albeit with different levels of approximation. substack.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity. mdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, which acts as a π-donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 2-cyanobenzoyl group, particularly the cyano and carbonyl functionalities. This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 | Thiophene Ring |

| LUMO | -2.1 | 2-Cyanobenzoyl Group |

| Gap | 4.4 |

Note: The values in this table are hypothetical and representative of what would be expected for a molecule with this structure based on theoretical calculations of similar compounds.

The distribution of these orbitals dictates the molecule's behavior in chemical reactions. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. This analysis is fundamental in predicting how this compound will interact with other chemical species. sapub.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net This is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the regions around the electronegative oxygen and nitrogen atoms of the carbonyl and cyano groups, respectively, would exhibit a high negative potential (typically colored red or yellow). These areas are the most likely to attract electrophiles. Conversely, the hydrogen atoms of the aromatic rings would show a positive potential (typically colored blue), indicating sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is employed to study charge delocalization and intramolecular interactions. acs.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of their energetic significance.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and UV-Vis spectra. numberanalytics.commdpi.com By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational modes and electronic transitions, which can aid in its experimental identification and characterization. substack.com

Theoretical vibrational frequency calculations for this compound would help in assigning the characteristic peaks in its experimental IR and Raman spectra. For instance, the calculations would predict the stretching frequencies for the C=O (carbonyl), C≡N (cyano), and C-S (thiophene) bonds.

Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). researchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* excitations within the aromatic systems and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| IR | ~1670 cm⁻¹ | C=O Stretch |

| IR | ~2230 cm⁻¹ | C≡N Stretch |

| UV-Vis (λmax) | ~280 nm | π → π* Transition |

| UV-Vis (λmax) | ~320 nm | n → π* Transition |

Note: The values in this table are hypothetical and based on typical spectral data for compounds with similar functional groups.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Computational modeling of reaction pathways allows for the exploration of potential chemical transformations of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, thereby elucidating the reaction mechanism. tue.nl

For example, theoretical studies could model the nucleophilic substitution at the thiophene ring or addition reactions at the carbonyl or cyano groups. researchgate.net These calculations would involve locating the transition state structures and calculating their energies to determine the activation barriers for different reaction pathways. This information is crucial for understanding the reactivity and for designing synthetic routes to new derivatives. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.govmdpi.com These simulations can reveal the preferred conformations of the molecule and how it interacts with its environment, such as solvent molecules or other solutes.

MD simulations would be particularly useful for understanding the conformational flexibility of this compound, especially the rotation around the single bond connecting the thiophene and benzoyl rings. By simulating the molecule in different solvents, one could investigate how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence its structure and dynamics. chimia.ch This is important for predicting its behavior in various chemical and biological systems.

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronics

Thiophene-based materials are cornerstones of organic electronics due to their excellent charge transport properties, tunable electronic structure, and good environmental stability. The electron-rich nature of the thiophene (B33073) ring facilitates charge carrier mobility, a critical factor in the performance of organic electronic devices.

In the realm of organic photovoltaics, thiophene derivatives are extensively used as electron-donating materials in the active layer of solar cells. The performance of these devices is intrinsically linked to the ability of the donor material to absorb sunlight and efficiently transport charge carriers (holes) to the electrode. The introduction of electron-withdrawing groups, such as the cyanobenzoyl moiety in 3-(2-Cyanobenzoyl)thiophene, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is crucial for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface.

Table 1: Representative Photovoltaic Performance of Thiophene-Based Small Molecule Donors in OPVs

| Donor Molecule | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| Thiophene Derivative A | PC61BM | 3.5 | 0.85 | 8.2 | 0.50 |

| Thiophene Derivative B | PC71BM | 4.8 | 0.91 | 9.5 | 0.55 |

| Thieno[3,2-b]thiophene Derivative | PC71BM | 6.2 | 0.88 | 12.1 | 0.58 |

Note: The data in this table is illustrative and represents the performance of various thiophene-based small molecules, not this compound itself.

The morphology of the donor-acceptor blend is another critical factor for efficient charge transport. The planar structure of the thiophene ring can promote π-π stacking, leading to the formation of ordered domains that facilitate charge carrier hopping. The bulky cyanobenzoyl group in this compound might influence the solid-state packing and, consequently, the charge mobility.

In organic light-emitting diodes, thiophene derivatives can be utilized as host or dopant materials in the emissive layer. Their high photoluminescence quantum yields and tunable emission colors make them attractive candidates for creating efficient and vibrant displays. The design of the emissive layer is critical for achieving high brightness, long operational lifetime, and desired color purity.

The electronic properties of this compound, particularly its HOMO-LUMO energy levels, would determine its suitability for use in an OLED stack, ensuring efficient injection of charge carriers from the adjacent transport layers. The combination of an electron-donating thiophene ring and an electron-withdrawing cyanobenzoyl group can lead to intramolecular charge transfer (ICT) characteristics, which can be beneficial for achieving emission in the visible region of the electromagnetic spectrum.

While specific electroluminescence data for this compound is not available, research on other donor-acceptor thiophene derivatives has demonstrated their potential in OLEDs. For example, thienothiophene-based emitters have been shown to exhibit promising performance in solution-processed OLEDs. beilstein-journals.org

Table 2: Representative Performance of Thiophene-Based Emitters in OLEDs

| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|

| Thiophene-based Phosphor | CBP | 15.2 | >10,000 | Green |

| Thiophene-based Fluorophor | TCTA | 5.8 | >5,000 | Blue |

| Thienothiophene Derivative | mCP | 8.1 | >8,000 | Sky Blue |

Note: The data in this table is illustrative and represents the performance of various thiophene-based emitters, not this compound itself.

Polymer Composites and Functional Materials

The incorporation of functional organic molecules into polymer matrices can lead to the development of advanced materials with tailored properties. Thiophene-based compounds are of interest in this area due to their potential to enhance the electrical, optical, and thermal properties of polymers.

While there is no specific research on the incorporation of this compound into polymer matrices, the general principles of polymer composites suggest potential avenues for exploration. The addition of small organic molecules can act as plasticizers or reinforcing agents, depending on their interaction with the polymer chains. The rigid structure of this compound could potentially enhance the stiffness and thermal stability of a polymer matrix if strong intermolecular interactions are formed. However, compatibility between the small molecule and the polymer is crucial to avoid phase separation and ensure a homogeneous composite material.

Thiophene derivatives can be used to create functional coatings and films with specific optical or electronic properties. For instance, coatings containing thiophene-based molecules could be designed to absorb specific wavelengths of light or to have antistatic properties. The processability of this compound, such as its solubility in common organic solvents, would be a key factor in its suitability for developing such coatings through techniques like spin-coating or inkjet printing.

Chemical Sensor Development

The development of chemosensors for the detection of various analytes is a rapidly growing field. Thiophene derivatives have shown significant promise as active materials in chemical sensors, particularly in fluorescent and colorimetric sensors. nih.gov The thiophene ring can act as a signaling unit, where its photophysical properties are altered upon interaction with a target analyte.

The presence of a carbonyl group and a nitrile group in this compound provides potential binding sites for metal ions or other analytes. The interaction of an analyte with these functional groups could lead to a change in the electronic structure of the molecule, resulting in a detectable change in its absorption or fluorescence spectrum. This "turn-on" or "turn-off" response forms the basis of a chemical sensor.

For example, various thiophene-based chemosensors have been designed for the detection of metal ions like Zn²⁺, Cu²⁺, and Hg²⁺, as well as anions like CN⁻. nih.govmdpi.com The design of such sensors often involves creating a receptor-fluorophore system, where the thiophene moiety acts as the fluorophore. While the sensing capabilities of this compound have not been experimentally verified, its structure suggests that it could be a candidate for further investigation in this area.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| Thieno[3,2-b]thiophene |

| PC61BM (Phenyl-C61-butyric acid methyl ester) |

| PC71BM (Phenyl-C71-butyric acid methyl ester) |

| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |

| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) |

Design and Fabrication of Chemo- and Biosensors

The unique electronic and structural characteristics of thiophene-based compounds make them promising candidates for the development of chemo- and biosensors. While direct research on this compound in this specific application is not extensively documented, its molecular framework provides a basis for designing sensors for various analytes. The design of such sensors typically involves the integration of a recognition unit (receptor) with a signaling unit (transducer), where the thiophene moiety can play a crucial role.

Chemosensors:

Thiophene derivatives are widely employed as fluorometric and colorimetric sensors for the detection of metal ions and anions. bohrium.com The design of a chemosensor based on this compound could involve the strategic placement of coordinating groups that can selectively bind with a target analyte. For instance, the carbonyl and cyano groups present in the molecule could potentially interact with metal ions.

One common approach in the design of thiophene-based fluorescent chemosensors is the utilization of mechanisms like the Chelation Enhanced Fluorescence Effect (CHEF). In a CHEF-based sensor, the binding of a metal ion to the sensor molecule enhances its fluorescence intensity. The design of a this compound-based sensor could be conceptualized to operate on this principle for the detection of specific metal ions.

Another potential design strategy involves the modification of the this compound core to incorporate a known ionophore, a molecule that selectively binds to a specific ion. This would create a highly selective sensor where the thiophene unit acts as the fluorescent reporter.

The fabrication of these chemosensors often involves solution-based methods where the sensor molecule is dissolved in an appropriate solvent. For practical applications, the sensor can be immobilized on a solid support, such as a polymer film or nanoparticles, to create a portable and reusable sensing device.

Biosensors:

The application of thiophene derivatives extends to the field of biosensors, where they can be used for the detection of biomolecules such as DNA and proteins. nih.gov Polythiophenes and their derivatives are particularly valuable in the development of electrochemical and fluorescent biosensors. nih.govmdpi.com

A potential biosensor design utilizing this compound could involve its polymerization to form a conductive polymer film on an electrode surface. This film can then be functionalized with biorecognition elements like enzymes or antibodies. The interaction of the target biomolecule with the biorecognition element would lead to a change in the electrical properties of the polymer, which can be measured as the sensing signal.

For instance, a urea (B33335) biosensor can be fabricated by immobilizing the enzyme urease on a polythiophene-modified electrode. mdpi.comresearchgate.net The enzymatic reaction of urease with urea produces ions that alter the conductivity of the polymer, allowing for the quantification of urea. Similarly, by functionalizing a poly(this compound) electrode with specific enzymes, sensors for other important biomolecules could be developed.

The following table outlines potential design strategies for chemo- and biosensors based on this compound:

| Sensor Type | Design Strategy | Potential Analyte |

| Chemosensor | Modification with an ionophore | Metal ions (e.g., Zn²⁺, Cu²⁺) |

| Functionalization with a specific receptor | Anions (e.g., CN⁻) | |

| Biosensor | Polymerization and enzyme immobilization | Urea, Glucose |

| Surface functionalization with antibodies | Specific proteins |

Investigation of Sensitivity, Selectivity, and Response Mechanisms

The performance of a chemo- or biosensor is critically evaluated based on its sensitivity, selectivity, and the underlying response mechanism. For a sensor based on this compound, these parameters would be investigated through various spectroscopic and electrochemical techniques.

Sensitivity:

The sensitivity of a sensor is determined by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. For fluorescent chemosensors, the LOD is often determined from the fluorescence titration data. Thiophene-based fluorescent sensors have demonstrated high sensitivity, with LODs in the micromolar (µM) to nanomolar (nM) range for various analytes. mdpi.comnih.gov

For example, a novel thiophene-based fluorescent chemosensor developed for the detection of Zn²⁺ ions exhibited a limit of detection of 2.55 µM. mdpi.comnih.gov Similarly, a sensor for cyanide (CN⁻) detection showed a detection limit of 44.6 µM. mdpi.com It is plausible that a well-designed sensor incorporating this compound could achieve comparable or even superior sensitivity depending on the specific design and analyte.

Selectivity:

Selectivity refers to the ability of a sensor to detect a specific analyte in the presence of other potentially interfering species. This is a crucial parameter for the practical application of any sensor. The selectivity of thiophene-based sensors is often evaluated by testing their response to a range of different ions or molecules.

The response mechanism plays a significant role in determining the selectivity. For instance, sensors that rely on specific chemical reactions, such as nucleophilic addition, tend to exhibit high selectivity. mdpi.com In the case of a this compound-based sensor, the cyanobenzoyl group could be engineered to undergo a selective reaction with a target analyte, thereby ensuring a highly selective response.

Response Mechanisms:

The response mechanism of a thiophene-based sensor depends on the nature of the interaction between the sensor molecule and the analyte. Common mechanisms include:

Chelation Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts the photoinduced electron transfer (PET) process, leading to an enhancement of fluorescence.

Internal Charge Transfer (ICT): The interaction with an analyte can alter the electron-donating or -withdrawing properties of the functional groups, leading to a shift in the absorption or emission spectra.

Nucleophilic Addition: Anionic analytes like cyanide can undergo a nucleophilic addition reaction with electron-deficient parts of the sensor molecule, causing a change in its electronic structure and, consequently, its optical properties. mdpi.com

The investigation of the response mechanism typically involves techniques such as UV-Vis and fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and computational studies. For instance, ¹H NMR titration experiments can provide insights into the binding stoichiometry and the specific atoms involved in the interaction between the sensor and the analyte. mdpi.com

The following table summarizes the performance of some reported thiophene-based chemosensors, providing a benchmark for the potential performance of sensors derived from this compound.

| Sensor | Analyte | Limit of Detection (LOD) | Response Mechanism |

| DHADC mdpi.comnih.gov | Zn²⁺ | 2.55 µM | Chelation Enhanced Fluorescence (CHEF) |

| DHADC mdpi.com | CN⁻ | 44.6 µM | Hydrogen bonding/Deprotonation |

| PTZ-SCN rsc.org | Cu²⁺ | Not specified | Fluorescence quenching |

| 3TM nih.gov | ClO⁻ | 4.2 nM | Nucleophilic addition |

| 3TM nih.gov | CN⁻ | 6.5 nM | Nucleophilic addition |

This data highlights the potential for developing highly sensitive and selective sensors based on the thiophene scaffold. Future research into the functionalization and application of this compound in this field could lead to the development of novel and efficient sensing technologies.

Future Perspectives and Emerging Research Directions for 3 2 Cyanobenzoyl Thiophene

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Atom Economy

Future research into the synthesis of 3-(2-Cyanobenzoyl)thiophene is anticipated to focus on the development of more efficient, scalable, and sustainable methods. A primary goal will be to improve the atom economy of the synthesis, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product. Current synthetic approaches for thiophene (B33073) derivatives often involve multi-step processes that may not be optimal in terms of yield and waste generation.

The exploration of one-pot synthesis methodologies and the use of greener solvents and catalysts will be crucial. For instance, catalytic C-H activation and cross-coupling reactions, which have shown promise in the synthesis of other thiophene-containing molecules, could be adapted for the large-scale production of this compound. The development of such pathways would be essential for making this compound more accessible for extensive research and potential commercial applications.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for related compounds. | Lower overall yield, more waste generation, potentially harsh reaction conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower cost. | Optimization of reaction conditions for multiple steps can be complex. |

| Catalytic C-H Activation | High atom economy, direct functionalization of the thiophene ring. | Catalyst cost and sensitivity, regioselectivity control. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, requirement for specialized equipment. |

Expansion of Biological Efficacy and Target Specificity through Rational Design

The structural motifs present in this compound, namely the thiophene ring and the cyanobenzoyl group, are found in various biologically active molecules. Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. Future research will likely involve the rational design of derivatives of this compound to enhance their biological efficacy and target specificity.

This will entail creating a library of analogs by modifying the core structure and evaluating their activity against various biological targets. For instance, the introduction of different substituents on the thiophene or benzene (B151609) ring could modulate the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds.

Integration into Advanced Material Systems for Multifunctional Applications

Thiophene-containing polymers and small molecules are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electronic properties of this compound, arising from its conjugated system, suggest its potential as a building block for novel organic materials.

Future research in this area could focus on the synthesis of polymers incorporating the this compound unit. The cyanobenzoyl group could act as an electron-withdrawing moiety, which can be beneficial for tuning the electronic and optical properties of the resulting materials. The integration of this compound into advanced material systems could lead to the development of multifunctional materials with tailored properties for specific applications in electronics and photonics.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of drug discovery and materials science. These computational tools can be employed to accelerate the design and optimization of novel compounds by predicting their properties and biological activities.

In the context of this compound, ML models could be trained on existing data for thiophene derivatives to predict the properties of new, unsynthesized analogs. This would enable researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. AI could also be used to predict synthetic pathways and optimize reaction conditions for the synthesis of this compound and its derivatives.

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity and identification of potent analogs. |

| Materials Science | Property prediction algorithms | Estimation of electronic and optical properties of polymers containing the compound. |

| Chemical Synthesis | Retrosynthesis prediction software | Identification of novel and efficient synthetic routes. |

Addressing Challenges in Translation from Bench to Application

The journey of a promising compound from laboratory discovery to real-world application is fraught with challenges. For this compound to be successfully translated, several hurdles will need to be overcome. In the context of therapeutic applications, these include comprehensive preclinical studies to evaluate its efficacy, and formulation development.

For materials science applications, challenges include achieving long-term stability and processability of any polymers or thin films derived from the compound. Overcoming these challenges will require a multidisciplinary approach, involving chemists, biologists, materials scientists, and engineers. The successful translation of this compound into a commercially viable product will depend on a thorough understanding of its properties and a clear demonstration of its advantages over existing technologies.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Cyanobenzoyl)thiophene to achieve high yield and purity?

- Methodological Answer : The synthesis can be optimized by modifying reaction conditions. For example:

- Solvent selection : Using polar aprotic solvents like DMF improves reaction homogeneity and reduces side reactions during decarboxylation steps .

- Catalyst choice : Replacing sodium methoxide with sodium hydride (NaH) enhances reactivity in alkylation steps, as shown in thiophene derivative syntheses .

- Temperature control : Conducting chloromethylation at room temperature minimizes decomposition, while heating during decarboxylation ensures reaction completion .

- Yield improvement : These adjustments increased yields from ~60% to >80% in analogous thiophene syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in thiophene derivatives show distinct shifts at δ 6.8–8.2 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (e.g., λ = 254 nm) assesses purity (>98% achievable) .

- Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation .

Advanced Research Questions

Q. How do substituents (e.g., cyano, benzoyl) influence the electronic properties of this compound derivatives?

- Methodological Answer : Substituents alter frontier molecular orbitals (FMOs) and optical properties:

- Computational modeling : DFT calculations (B3LYP/CAM-B3LYP) reveal that the cyano group lowers the LUMO energy (-2.1 eV vs. -1.7 eV for unsubstituted thiophene), enhancing electron affinity .

- Experimental validation : UV-Vis spectra show bathochromic shifts (Δλ = 20–40 nm) due to extended π-conjugation from the benzoyl group .

- Table : Electronic properties of thiophene derivatives

| Substituent | HOMO (eV) | LUMO (eV) | λ_max (nm) |

|---|---|---|---|

| 3-(2-Cyanobenzoyl) | -5.8 | -2.1 | 320 |

| Thiophene (parent) | -6.2 | -1.7 | 280 |

| Source: |

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Address discrepancies using:

- Hybrid approaches : Combine experimental XRD/NMR with MP2/6-311G** calculations to refine bond lengths (e.g., C–S bond: 1.71 Å exp. vs. 1.69 Å calc.) .

- Sensitivity testing : Vary solvent polarity in DFT models to match observed NMR chemical shifts (Δδ < 0.1 ppm) .

- Error analysis : Quantify deviations (e.g., entropy calculations: ±5 J/mol·K) and adjust basis sets or functional groups in simulations .

Q. How can electrosynthesis be applied to polymerize this compound derivatives for conductive materials?

- Methodological Answer : Electropolymerization enables tailored conductive films:

- Conditions : Use cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Optimal monomer concentration: 5 mM .

- Film properties : Overoxidized films (applying >1.2 V) yield insulating layers for sensor applications, while lower potentials (<0.8 V) produce redox-active polymers with conductivity ~10⁻³ S/cm .

- Characterization : CD spectroscopy on ITO electrodes confirms enantiopurity (Δε > 100 M⁻¹cm⁻¹ for helicene derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.